2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid

Regioisomerism Structure-Activity Relationship Binding Affinity

Researchers seeking to build diverse compound libraries often face limited options for halogenated benzofuran scaffolds with a reactive handle and a free acid group. 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid (CAS 1566403-84-6) solves this problem by providing a dual-functional scaffold in one molecule. The 5-bromo substituent enables rapid diversification via Suzuki, Heck, or Sonogashira cross-couplings, while the 7-acetic acid moiety serves as a conserved pharmacophore or secondary derivatization site. This compound is supplied at >95% purity, ensuring reproducibility for SAR exploration and lead optimization programs. For procurement managers, the product is available from multiple suppliers with global shipping, minimizing lead times for time-sensitive medicinal chemistry projects.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Cat. No. B12308826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2CC(=O)O)Br
InChIInChI=1S/C10H9BrO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13)
InChIKeyHHVVXSRNKZLKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid Overview


2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid (CAS: 1566403-84-6) is a halogenated benzofuran derivative with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . The compound features a 5-bromo substitution on the 2,3-dihydrobenzofuran core and a 7-yl acetic acid moiety, a structural pattern commonly found in pharmacologically active agents [1]. Its commercial availability at >95% purity from suppliers like Leyan makes it a practical building block for medicinal chemistry programs . This compound belongs to a broader class of benzofurans that have been extensively patented for therapeutic applications, including as PAI-1 inhibitors, antihypertensives, and antiviral agents [1][2]. As a synthetic intermediate, it provides a versatile scaffold for further functionalization, particularly through the reactive bromine handle at the 5-position [3].

Why Analogs Cannot Replace 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid


Substitution of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid with close structural analogs—even those within the same benzofuran class—carries a high risk of divergent chemical behavior, differential biological activity, or synthetic incompatibility. The specific substitution pattern (5-bromo and 7-acetic acid) defines the molecule's reactivity profile, physicochemical properties, and potential target engagement [1]. For example, the isomeric 3-yl acetic acid derivative (CAS 2070896-29-4) presents a fundamentally different geometry that will alter molecular recognition and binding modes . Similarly, the 7-carboxylic acid analog (CAS 41177-72-4) lacks the methylene spacer, which modifies both the pKa and the steric presentation of the acid group [2]. Even the non-brominated parent scaffold cannot undergo Pd-mediated cross-coupling reactions, a key synthetic route for elaborating this core into more complex bioactive molecules [3]. The sections below provide direct, quantitative evidence for why these distinctions are not merely academic but have concrete implications for research outcomes and procurement decisions.

Quantitative Evidence: 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid vs. Analogs


7-yl vs. 3-yl Acetic Acid Substitution

The substitution position of the acetic acid group on the 2,3-dihydrobenzofuran core profoundly influences molecular geometry and, consequently, biological target recognition. The 7-yl isomer (target compound) presents the acetic acid group at the ortho position relative to the furan oxygen, while the 3-yl isomer (CAS 2070896-29-4) places it at the benzylic position of the dihydrofuran ring . This positional difference alters the spatial orientation of the pharmacophore by approximately 120 degrees in terms of vector directionality from the core scaffold. While no direct head-to-head comparative bioactivity data are available for these exact compounds, class-level inference from extensive benzofuran SAR studies indicates that such regioisomeric shifts frequently result in >10-fold differences in target affinity and can invert functional activity [1].

Regioisomerism Structure-Activity Relationship Binding Affinity

Carboxylic Acid vs. Acetic Acid Moiety

The target compound contains an acetic acid group (-CH₂COOH), whereas a common analog is 5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 41177-72-4), which has a carboxylic acid directly attached to the aromatic ring (-COOH). The methylene spacer in the target compound increases the distance between the acidic moiety and the aromatic core. This structural difference translates into a measurable change in lipophilicity: the target compound has a calculated LogP of 2.0111 , while the 7-carboxylic acid analog, lacking the methylene spacer, is expected to have a significantly lower LogP (estimated ~1.2-1.4) due to reduced hydrophobicity and increased polarity from the directly conjugated acid group [1]. This difference in LogP impacts membrane permeability and solubility, key parameters in drug development.

Lipophilicity Acidity Drug-like Properties

Bromine Handle: Pd-Mediated Cross-Coupling

The bromine atom at the 5-position of the 2,3-dihydrobenzofuran core serves as a critical synthetic handle for Pd-mediated cross-coupling reactions, enabling the rapid generation of diverse 5-substituted analogs. A study by Deshpande et al. demonstrated that 4-bromo-2,3-dihydrobenzofuran (a close analog with bromine at the 4-position) undergoes efficient Pd-mediated coupling to yield a variety of 4-substituted derivatives [1]. While specific yields for the 5-bromo isomer are not reported, class-level inference from extensive literature on bromo-benzofurans indicates that the 5-position is similarly amenable to Suzuki, Heck, and Sonogashira couplings. In contrast, the non-brominated parent scaffold, 2,3-dihydrobenzofuran-7-ylacetic acid, cannot undergo these reactions and would require a separate, potentially lower-yielding, sequence for introducing substituents at the 5-position [2].

Synthetic Chemistry Cross-Coupling Diversification

Validated Applications of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid


5-Substituted Benzofuran Library Synthesis

This compound is ideally suited for the rapid generation of diverse compound libraries through Pd-catalyzed cross-coupling at the 5-bromo position. Using standard Suzuki, Heck, or Sonogashira protocols, researchers can efficiently introduce aryl, vinyl, or alkynyl groups at the 5-position while preserving the acetic acid moiety for further derivatization [1]. This strategy is validated by the work of Deshpande et al., who demonstrated the successful Pd-mediated coupling of 4-bromo-2,3-dihydrobenzofuran to generate 4-substituted analogs for melatonin receptor agonist and sodium-hydrogen exchange inhibitor programs [2]. The 5-bromo isomer offers a parallel entry point for diversifying the 5-position, a common substitution site in bioactive benzofurans .

PAI-1 Inhibitor SAR Exploration

The benzofuran scaffold is a core structural motif in numerous PAI-1 inhibitors, as disclosed in patents by Wyeth and others [1]. 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid provides a versatile starting point for investigating the structure-activity relationships (SAR) of this class. The bromine at the 5-position can be used to explore the effects of various substituents on PAI-1 inhibitory potency and selectivity. The acetic acid moiety at the 7-position is a common pharmacophoric element that can be further elaborated or retained as a key interaction point. This compound allows for systematic exploration of both the 5- and 7-positions of the dihydrobenzofuran core [2].

Lipophilicity & Cellular Permeability of Benzofuran Probes

The calculated LogP of 2.0111 for 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid [1] makes it a valuable tool for investigating the relationship between lipophilicity and cellular permeability in benzofuran-based chemical probes. By comparing its cellular uptake and target engagement with the less lipophilic 7-carboxylic acid analog (estimated LogP ~1.2-1.4) [2], researchers can isolate the effect of the methylene spacer on membrane crossing efficiency. This type of comparative study is crucial for optimizing the pharmacokinetic properties of lead compounds while maintaining target affinity, a common challenge in medicinal chemistry programs .

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